3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt
Overview
Description
Galnon is a galanin (GAL) receptor agonist (KD = 2.9 µM in Bowes cells expressing GAL1 receptors). It inhibits forskolin-induced adenylate cyclase activity in rat hippocampal membranes (EC50 = 10 µM). Galnon (2 mg/kg) reduces the maximal seizure score and increases the latency to first seizure in a mouse model of seizure induced by pentylenetetrazole (PTZ; ). It reduces cocaine-induced motor activity and frontal cortex, but not nucleus accumbens, dopamine overflow, as well as blocks cocaine-primed reinstatement of cocaine-seeking behavior in rats. Galnon (1.5-5 mg/kg) reduces food intake in rats and mice.
Mechanism of Action
Target of Action
Galnon (TFA) is a selective and non-peptide agonist of the galanin GAL1 and GAL2 receptors . These receptors are part of the G protein-coupled receptor family and are widely distributed in the central and peripheral nervous systems .
Mode of Action
Galnon (TFA) interacts with the galanin GAL1 and GAL2 receptors, exhibiting anticonvulsant and anxiolytic effects . It displaces 125I-galanin from its binding sites with micromolar affinity . It also inhibits adenylate cyclase activity, suggesting an agonist action at galanin receptors .
Biochemical Pathways
The galanin receptors, GAL1 and GAL2, are involved in a variety of biological functions. The activation of these receptors by Galnon (TFA) can lead to the inhibition of neurotransmitters involved in regulation and memory acquisition, modulation of food intake and sexual behavior, controlling pain threshold, and in the pathogenesis of Alzheimer’s disease .
Pharmacokinetics
It is known that galnon (tfa) can be administered intraperitoneally
Result of Action
When administered, Galnon (TFA) reduces the severity and increases the latency of pentylenetetrazole-induced seizures in mice . It also reverses the proconvulsant effects of the galanin receptor antagonist M35 . In addition, intrahippocampal injection of Galnon (TFA) shortens the duration of self-sustaining status epilepticus in rats .
Action Environment
The environment in which Galnon (TFA) acts can influence its efficacy and stability. It is known that Galnon (TFA) can be stored at -20°C, sealed storage, away from moisture and light
Biochemical Analysis
Biochemical Properties
Galnon (TFA) is known to interact with the galanin GAL1 and GAL2 receptors, with Ki values of 11.7 and 34.1 μM respectively
Cellular Effects
Galnon (TFA) has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to stimulate insulin release in isolated Wistar rat islets
Molecular Mechanism
The molecular mechanism of action of Galnon (TFA) is not completely understood. It is known to be a non-peptide agonist of the galanin GAL1 and GAL2 receptors , suggesting that it may exert its effects at the molecular level through binding interactions with these receptors
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N4O6.C2HF3O2/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)42-38(46)34(17-9-10-20-41)43-39(47)35(22-26-11-3-2-4-12-26)44-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33;3-2(4,5)1(6)7/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H,42,46)(H,43,47)(H,44,48);(H,6,7)/t34-,35-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKOPSMADZXEPE-WDAFUDAASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47F3N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.